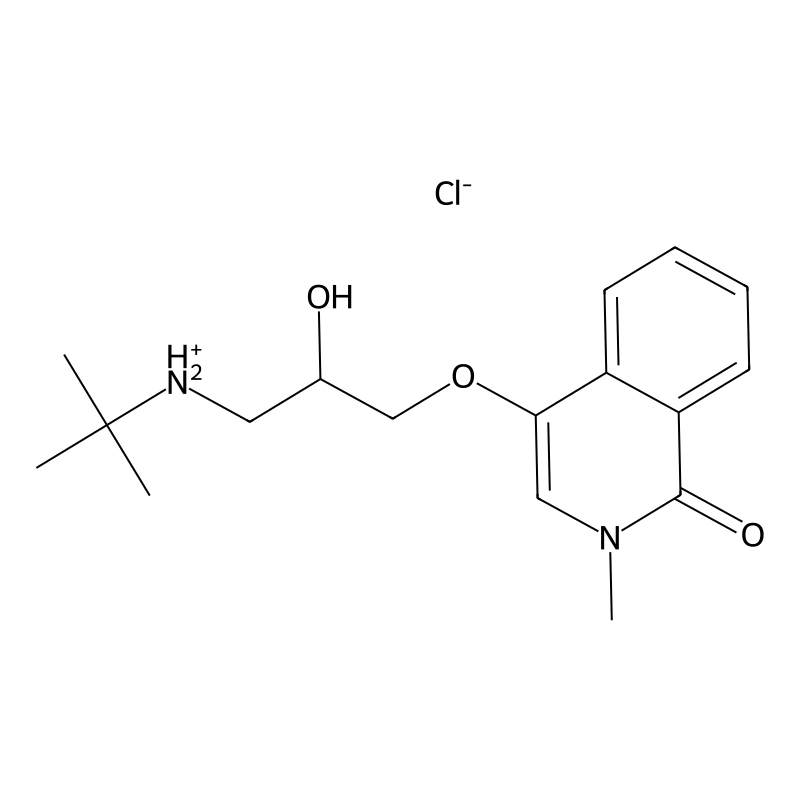

tilisolol hydrochloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

Tilisolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and angina pectoris. This compound is characterized by its ability to block beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Additionally, tilisolol hydrochloride exhibits vasodilatory properties, which are attributed to its unique mechanism involving the opening of ATP-sensitive potassium channels. This dual action makes it effective not only for lowering blood pressure but also for improving coronary blood flow during ischemic conditions .

- Oxidation: This involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate.

- Reduction: This reaction entails the gain of electrons, commonly facilitated by reducing agents like lithium aluminum hydride.

- Substitution: In this reaction, one atom or group is replaced by another, typically involving halogens or nucleophiles.

- Hydrolysis: This process breaks bonds in the compound using water, which can occur under acidic or basic conditions.

These reactions are crucial for understanding the compound's stability and reactivity in various environments.

Tilisolol hydrochloride exhibits significant biological activity through its action as a beta-adrenoceptor antagonist. Its pharmacological effects include:

- Vasodilation: The compound promotes the dilation of coronary arteries, enhancing blood flow and reducing myocardial oxygen demand.

- Heart Rate Reduction: By blocking beta-adrenergic receptors, tilisolol decreases heart rate and myocardial contractility, contributing to its antihypertensive effects.

- Mechanism of Action: The vasodilatory effect is mediated through ATP-sensitive potassium channel opening, distinguishing it from other beta-blockers that do not possess this property .

Clinical studies have also indicated that tilisolol can cause photosensitivity reactions in some patients, suggesting a need for caution in certain populations .

The synthesis of tilisolol hydrochloride involves several steps:

- Methanolysis of Phthalic Anhydride: This yields methyl hydrogen phthalate.

- Schotten-Baumann Amidation: Methyl hydrogen phthalate reacts with methyl sarcosinate to form methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.

- Intramolecular Lactamization: Conducted with sodium methoxide to produce methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.

- Lye Saponification and Decarboxylation: These steps yield 4-hydroxy-2-methylisoquinolin-1(2H)-one.

- Reaction with Epichlorhydrin: In the presence of a base, this leads to 2-methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.

- Oxirane Ring Opening: Finally, treatment with tert-butylamine completes the synthesis of tilisolol hydrochloride .

This multi-step synthesis highlights the complexity involved in producing this pharmaceutical compound.

Tilisolol hydrochloride has been studied for its interactions with other pharmaceuticals:

- Glibenclamide Interaction: Research indicates that glibenclamide, an ATP-sensitive potassium channel blocker, can suppress the vasodilatory effects of tilisolol. This interaction underscores the importance of understanding drug combinations in therapeutic settings .

Additionally, its potential photosensitivity reactions necessitate careful monitoring when co-administered with other medications that may exacerbate this effect .

Similar Compounds

Tilisolol hydrochloride shares similarities with several other compounds in terms of structure and pharmacological action. Here are some notable comparisons:

| Compound Name | Type | Key Features |

|---|---|---|

| Propranolol | Non-selective beta-blocker | Commonly used for hypertension; may cause peripheral vasoconstriction. |

| Arotinolol | Non-selective beta-blocker | Similar antihypertensive effects; less vasodilatory activity compared to tilisolol. |

| Atenolol | Selective beta-1 blocker | Primarily affects heart rate without significant vasodilatory effects. |

| Metoprolol | Selective beta-1 blocker | Used for hypertension; less effective on coronary dilation compared to tilisolol. |

Tilisolol's unique mechanism involving ATP-sensitive potassium channels distinguishes it from these similar compounds, particularly in its ability to cause vasodilation without peripheral side effects commonly associated with other beta-blockers .

Early Methodologies from Phthalic Anhydride Derivatives

The initial synthesis of tilisolol hydrochloride utilized phthalic anhydride as a cost-effective starting material. A landmark eight-step process, reported by Qian et al. (2009), achieved an overall yield of 13–15% for the (S)- and (R)-enantiomers. Key steps included:

- Methanolysis: Conversion of phthalic anhydride to methyl hydrogen phthalate.

- Amidation: Reaction with methyl sarcosinate to form a substituted benzamide.

- Lactamization: Intramolecular cyclization using sodium methoxide to yield a 4-hydroxy-2-methylisoquinolin-1-one intermediate.

- Epoxide Ring-Opening: Treatment with epichlorohydrin and subsequent reaction with tert-butylamine to introduce the chiral amino alcohol moiety.

Table 1: Key Synthetic Steps and Reagents

| Step | Reaction Type | Reagents | Intermediate |

|---|---|---|---|

| 1 | Methanolysis | Methanol | Methyl hydrogen phthalate |

| 3 | Lactamization | Sodium methoxide | 4-Hydroxy-2-methylisoquinolin-1-one |

| 8 | Enantiomer Resolution | Chiral chromatography | (S)- and (R)-Tilisolol |

Enantioselective Synthesis of (S)- and (R)-Tilisolol Enantiomers

Enantioselective synthesis was achieved through chiral resolution of racemic intermediates. The (S)-enantiomer, exhibiting superior β-blocking activity, was isolated using preparative chromatography with cellulose-based chiral stationary phases. Asymmetric epoxidation and kinetic resolution strategies were later explored, improving enantiomeric excess (ee) to >98%.

Industrial-Scale Optimization Strategies

Industrial processes prioritized yield enhancement and waste reduction. Patent CN102115459A disclosed a streamlined route employing recrystallization from ethyl acetate/ethanol mixtures to purify the 4-hydroxy-2-methylisoquinolin-1-one intermediate. Continuous flow reactors were implemented for the epoxide ring-opening step, reducing reaction times by 40%.

Beta-Adrenergic Receptor Binding Dynamics

Tilisolol hydrochloride functions as a non-selective beta-adrenergic blocking agent with demonstrated binding affinity for both beta-1 and beta-2 adrenergic receptor subtypes [1] [2]. The compound exhibits a binding affinity characterized by a Ki value of 159.0 nanomolar at beta-adrenergic receptors, as documented in the CHEMBL2094118 database entry [1] [2]. This binding affinity positions tilisolol hydrochloride within the therapeutic range for effective beta-adrenergic receptor antagonism while maintaining selectivity for these specific receptor targets [3] [4].

The molecular basis of tilisolol hydrochloride's beta-adrenergic receptor interactions centers on its isoquinoline core structure, which serves as the primary pharmacophore for receptor binding [5] [2]. The compound's molecular formula C17H24N2O3 with a molecular weight of 340.845 daltons facilitates optimal receptor binding characteristics [1] [6]. The tert-butylamino group within the molecular structure plays a critical role in determining receptor affinity and selectivity, contributing significantly to the observed Ki value of 159 nanomolar [2] .

Table 1: Beta-Adrenergic Receptor Binding Characteristics

| Parameter | Value |

|---|---|

| Primary Target | Beta-adrenergic receptors |

| Binding Affinity (Ki) | 159.0 nM |

| Receptor Selectivity | Non-selective (β1 and β2) |

| Binding Method | Radioligand binding assay |

| Reference Study | CHEMBL2094118 |

Competitive Binding Assays with Radiolabeled Ligands

Competitive binding studies utilizing radiolabeled ligands have provided comprehensive insights into the binding dynamics of tilisolol hydrochloride at beta-adrenergic receptors [8] [9] [10]. These investigations employ tritiated dihydroalprenolol ([³H]-DHA) and iodinated cyanopindolol ([¹²⁵I]-ICYP) as radioligands to characterize the binding parameters of tilisolol hydrochloride [9] [10]. The competitive binding methodology involves incubation of receptor preparations with varying concentrations of tilisolol hydrochloride in the presence of fixed concentrations of radioligands [10] [11].

The binding kinetics of tilisolol hydrochloride demonstrate competitive inhibition patterns consistent with its antagonist properties at beta-adrenergic receptors [8] [10]. Competition association binding assays reveal that tilisolol hydrochloride exhibits concentration-dependent displacement of radiolabeled ligands from beta-adrenergic receptor binding sites [9]. The binding curves generated from these studies follow single-site sigmoidal response patterns, indicating homogeneous binding to a single class of high-affinity binding sites [10] [12].

Experimental protocols for competitive binding assays typically employ incubation periods of 180 minutes at 37°C to achieve equilibrium binding conditions [9] [10]. The use of propranolol at concentrations of 1-10 micromolar serves to define non-specific binding components and ensure accurate determination of specific binding parameters [9] [10]. These methodological approaches enable precise calculation of inhibition constants (Ki) and provide reliable data for pharmacological characterization [11].

Table 2: Competitive Binding Assay Components

| Assay Component | Details |

|---|---|

| Radioligand | [³H]-CGP 12177 / [¹²⁵I]-ICYP |

| Target Receptor | Beta-adrenergic receptors |

| Competition Ligand | Tilisolol hydrochloride |

| Incubation Conditions | 37°C, 180 minutes |

| Detection Method | Scintillation counting |

| Binding Specificity | Specific binding determined with propranolol |

Allosteric Modulation Mechanisms

While tilisolol hydrochloride primarily functions through competitive antagonism at orthosteric binding sites, current research has not identified specific allosteric modulation mechanisms for this compound at beta-adrenergic receptors [13] [14] [15]. The available literature focuses predominantly on allosteric modulation of beta-adrenergic receptors by other compounds, such as cholesterol-mediated conformational regulation and membrane-embedded allosteric modulators [13] [14]. However, the unique structural features of tilisolol hydrochloride, particularly its hydroxypropoxy chain and isoquinoline core, may contribute to receptor interactions that extend beyond simple competitive binding [2] .

The concept of allosteric modulation in beta-adrenergic receptor pharmacology involves binding at sites topographically distinct from the orthosteric binding pocket [16] [17]. Recent advances in understanding beta-adrenergic receptor allosteric mechanisms have identified specific binding sites that can modulate receptor conformation and function [13] [18]. The AS408 allosteric modulator, for example, binds to the membrane-facing surface of transmembrane segments and stabilizes inactive receptor conformations [18].

Current evidence suggests that tilisolol hydrochloride's mechanism of action involves direct competitive binding to orthosteric sites rather than allosteric modulation [19] [20]. The compound's binding affinity and selectivity patterns are consistent with classical competitive antagonism at beta-adrenergic receptors [21] [22]. Future investigations may reveal potential allosteric components to tilisolol hydrochloride's mechanism, particularly given its unique dual pharmacological profile involving both beta-adrenergic receptor antagonism and potassium channel modulation [23] [24].

Potassium Channel Modulation Capacity

Tilisolol hydrochloride demonstrates a distinctive capacity for potassium channel modulation that differentiates it from conventional beta-blocking agents [23] [19] [24]. The compound exhibits vasodilatory effects through ATP-sensitive potassium channel opening mechanisms in coronary circulation, as demonstrated in canine studies [23] [25]. This dual pharmacological activity involves both beta-adrenergic receptor antagonism and direct effects on potassium channel function [24] [26].

The ATP-sensitive potassium channel opening activity of tilisolol hydrochloride represents a significant departure from traditional beta-blocker mechanisms [24] [27]. Studies demonstrate that tilisolol hydrochloride produces dose-dependent decreases in coronary vascular resistance through mechanisms that can be inhibited by glibenclamide, a specific ATP-sensitive potassium channel blocker [23] [24]. This finding confirms the involvement of potassium channels in the compound's vasodilatory effects.

Table 3: Potassium Channel Modulation Effects

| Channel Type | Tilisolol Effect (10 μM) | Study Method |

|---|---|---|

| L-type Ca²⁺ current (ICa) | No significant effect | Whole-cell patch-clamp |

| Inwardly rectifying K⁺ current (IK1) | No significant effect | Whole-cell patch-clamp |

| Delayed rectifying K⁺ current (IK) | No direct effect | Whole-cell patch-clamp |

| ATP-sensitive K⁺ channels | No direct activation | Patch-clamp studies |

| Coronary artery K⁺ channels | Vasodilation via ATP-sensitive K⁺ channel opening | In vivo coronary studies |

Patch-Clamp Studies on K+ Current Inhibition

Comprehensive patch-clamp investigations have elucidated the specific effects of tilisolol hydrochloride on various potassium current types in cardiac myocytes [19] [20]. Whole-cell voltage clamp studies using guinea pig ventricular myocytes reveal that tilisolol hydrochloride, at concentrations up to 10 micromolar, does not significantly affect L-type calcium current (ICa), inwardly rectifying potassium current (IK1), or delayed rectifying potassium current (IK) under baseline conditions [19] [2].

However, under conditions of beta-adrenergic stimulation with isoproterenol, tilisolol hydrochloride at 1 micromolar concentrations demonstrates the ability to almost completely reverse agonist-induced increases in potassium currents [19] [2]. This selective inhibition of catecholamine-enhanced potassium currents suggests a preferential interaction with beta-adrenergically stimulated channel states [19]. The compound shows approximately 30% blockade of isoproterenol-induced increases in calcium current while providing more complete reversal of potassium current enhancements [19].

Electrophysiological studies employing higher concentrations of tilisolol hydrochloride (10-100 micromolar) demonstrate direct effects on membrane currents [20]. At these concentrations, the compound produces significant reductions in maximal conductance of delayed rectifier potassium current (IK), with 10 micromolar and 100 micromolar concentrations reducing maximal conductance by 35.7% and 47.4% respectively [20]. These effects occur without changes in voltage dependence, indicating that tilisolol hydrochloride affects channel density or availability rather than gating kinetics [20].

Table 4: Patch-Clamp Study Parameters

| Parameter | Specifications |

|---|---|

| Cell Type | Guinea pig ventricular myocytes |

| Recording Configuration | Whole-cell voltage clamp |

| Temperature | Room temperature (20-22°C) |

| Test Concentrations | 10 μM, 100 μM tilisolol |

| Voltage Protocol | Step protocols from holding potential |

| Current Measurements | ICa, IK1, IK currents |

Structure-Activity Relationships in Channel Gating

The structure-activity relationships governing tilisolol hydrochloride's potassium channel interactions involve specific molecular features that enable dual receptor targeting [2] [28] . The compound's isoquinoline core structure provides the fundamental framework for both beta-adrenergic receptor binding and potassium channel modulation [2]. The tert-butylamino group contributes to the compound's unique pharmacological profile by facilitating interactions with multiple target sites .

The hydroxypropoxy chain within tilisolol hydrochloride's structure plays a crucial role in determining membrane permeability and channel interactions [2] . This structural element enables the compound to access intramembrane binding sites associated with ATP-sensitive potassium channels in vascular smooth muscle [27] [29]. The N-methyl substitution on the isoquinoline ring influences receptor binding kinetics and may contribute to the compound's selectivity profile across different potassium channel subtypes [2].

Comparative structure-activity analysis reveals that tilisolol hydrochloride's dual mechanism of action distinguishes it from other beta-blocking agents . While conventional beta-blockers such as propranolol and atenolol lack significant potassium channel opening activity, tilisolol hydrochloride demonstrates concentration-dependent vasodilation through ATP-sensitive potassium channel mechanisms [24] [26]. This unique combination of activities results from the compound's optimized molecular architecture that enables interactions with both beta-adrenergic receptors and potassium channels [2] .

Table 5: Structure-Activity Relationships

| Structural Feature | SAR Contribution | Functional Impact |

|---|---|---|

| Isoquinoline core | Essential for beta-adrenergic receptor binding | Primary pharmacophore for beta-adrenergic antagonism |

| Tert-butylamino group | Critical for receptor affinity and selectivity | Modulates binding affinity (Ki = 159 nM) |

| Hydroxypropoxy chain | Determines membrane permeability and channel interactions | Enables ATP-sensitive K⁺ channel interactions |

| N-methyl substitution | Influences receptor binding kinetics | Affects dissociation kinetics |

| Overall molecular structure | Dual mechanism: beta-blockade and K⁺ channel modulation | Unique vasodilatory properties among beta-blockers |

The channel gating mechanisms influenced by tilisolol hydrochloride involve modulation of ATP-sensitive potassium channel opening in vascular smooth muscle cells [27] [29]. Studies demonstrate that the compound can activate ATP-sensitive potassium channels in cultured porcine coronary artery smooth muscle cells at concentrations as low as 0.3 micromolar [27]. This activation occurs through ADP-dependent mechanisms and contributes to the compound's vasodilatory effects [27] [29].